molecular formula Cl3Dy B8812241 Dysprosium(III) chloride

Dysprosium(III) chloride

Cat. No. B8812241
M. Wt: 268.85 g/mol
InChI Key: BOXVSFHSLKQLNZ-UHFFFAOYSA-K
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Patent
US04885363

Procedure details

Four hundred fifty μl of 100mM solutions of each of chromic chloride, ferric chloride, manganese chloride and dysprosium chloride were mixed with 50 μl of 1M 1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane and adjusted to pH 4.5. The solutions were heated at 88° C. for 20 minutes to enhance the rate of chelation, cooled and then adjusted to pH 7.
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane
Quantity
50 μL
Type
reactant
Reaction Step One
Name
manganese chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr](Cl)(Cl)(=O)=O.[Cl-].[Dy+3].[Cl-].[Cl-].[C:10]([CH2:13][N:14]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21][N:20]([CH2:26][C:27]([OH:29])=[O:28])[CH2:19][CH2:18][N:17]([CH2:30][C:31]([OH:33])=[O:32])[CH2:16][CH2:15]1)([OH:12])=[O:11].[Bi+3]>[Cl-].[Mn+2].[Cl-]>[C:10]([CH2:13][N:14]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21][N:20]([CH2:26][C:27]([OH:29])=[O:28])[CH2:19][CH2:18][N:17]([CH2:30][C:31]([OH:33])=[O:32])[CH2:16][CH2:15]1)([OH:12])=[O:11] |f:1.2.3.4,5.6,7.8.9|

Inputs

Step One
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(Cl)Cl
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Dy+3].[Cl-].[Cl-]
Name
1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane
Quantity
50 μL
Type
reactant
Smiles
C(=O)(O)CN1CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O.[Bi+3]
Name
manganese chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CN1CCN(CCN(CCNCC1)CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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